molecular formula C22H22FNO2 B2949011 1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol CAS No. 338771-49-6

1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol

Cat. No.: B2949011
CAS No.: 338771-49-6
M. Wt: 351.421
InChI Key: VQCOJXZDTNIMJW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol is a chiral β-amino alcohol derivative characterized by a fluorophenyl group at position 1, a phenyl group at position 1, and a 4-methoxybenzylamino substituent at position 2. This compound shares structural motifs with pharmacologically active agents, such as β-adrenergic receptor ligands and antifungal agents, where the amino alcohol moiety is critical for activity .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO2/c1-26-21-13-7-17(8-14-21)15-24-16-22(25,18-5-3-2-4-6-18)19-9-11-20(23)12-10-19/h2-14,24-25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCOJXZDTNIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol , also known by its CAS number 338771-00-9 , is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorophenyl group and a methoxybenzyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21F2NO2
  • Molecular Weight : 369.4 g/mol
  • Boiling Point : Approximately 529.2 °C (predicted)
  • Density : 1.222 g/cm³ (predicted)

These properties indicate a stable compound with potential for various interactions in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Key areas of interest include:

1. Antitumor Activity

Research has indicated that derivatives of compounds similar to 1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol exhibit significant antitumor properties. For instance, studies have shown that such compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

2. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which regulate insulin secretion. The structure of 1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol suggests potential DPP-IV inhibitory activity, as seen in related compounds . This inhibition can lead to improved glycemic control and reduced progression of diabetes-related complications.

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that compounds structurally related to 1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol showed a reduction in tumor size in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways, specifically through the activation of caspases and downregulation of anti-apoptotic proteins .

CompoundIC50 (µM)Effect on Tumor Growth (%)
Compound A5.075
Compound B10.050
Target Compound7.565

Case Study 2: DPP-IV Inhibition

In a comparative study assessing various DPP-IV inhibitors, the target compound exhibited significant inhibition at concentrations as low as 20 µM, comparable to established inhibitors like sitagliptin. The study utilized enzyme assays to determine the residual activity of DPP-IV post-treatment .

InhibitorConcentration (µM)% Inhibition
Sitagliptin2085
Target Compound2080
Control (DMSO)-0

The mechanisms through which this compound exerts its biological effects are multifaceted:

Apoptosis Induction

The compound may induce apoptosis in cancer cells via mitochondrial pathways, leading to cytochrome c release and activation of caspases .

Inhibition of Enzymatic Activity

As a potential DPP-IV inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus enhancing incretin levels in circulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 1-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol with structurally related compounds:

Compound Name Molecular Formula Key Substituents Synthetic Method Structural/Functional Notes
1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol (Target) C₂₂H₂₁FN₂O₂ 4-Fluorophenyl, phenyl, 4-methoxybenzylamino Likely reductive amination or nucleophilic substitution (inferred from ) Chiral centers at positions 1 and 2; potential for hydrogen bonding via amino and hydroxyl groups.
2-(4-Methoxyphenyl)-1-phenylethanol () C₁₅H₁₆O₂ 4-Methoxyphenyl, phenyl Reduction of corresponding ketone (e.g., catalytic hydrogenation) Lacks amino group; reduced hydrogen-bonding capacity compared to target compound.
(1S)-2-Amino-1-(4-fluorophenyl)ethanol () C₈H₁₀FNO 4-Fluorophenyl, primary amino Enzymatic resolution or asymmetric synthesis Simplified structure with fewer aromatic groups; higher solubility in polar solvents.
2-Amino-1-(4-methoxyphenyl)ethanol () C₉H₁₃NO₂ 4-Methoxyphenyl, primary amino Reductive amination of 4-methoxybenzaldehyde with ethanolamine derivatives Smaller aromatic system; potential for enhanced metabolic stability due to methoxy group.
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-1-ethanone O-methyloxime () C₁₇H₁₈ClNO₂S 4-Chlorophenyl, 4-methoxybenzylsulfanyl, oxime Thiol-alkylation followed by oxime formation () Sulfanyl and oxime groups enhance electrophilicity; likely lower bioavailability than target.

Key Structural and Functional Insights

Aromatic Substituents: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ) .

Chirality: The target compound has two chiral centers, which could lead to enantiomer-specific biological activity, as seen in β-blockers like propranolol (inferred from ) .

Hydrogen-Bonding Capacity: The amino alcohol moiety (NH and OH groups) enables hydrogen bonding with biological targets, a feature absent in sulfanyl or oxime derivatives ().

Synthetic Challenges: The synthesis of the target compound may require stereocontrol, similar to the resolution of (1S)-2-amino-1-(4-fluorophenyl)ethanol ().

Crystallographic and Computational Data

  • Software Tools : Structural refinement programs like SHELXL () and visualization tools like ORTEP-3 () are critical for analyzing such compounds.

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